1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride
Overview
Description
1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride is a versatile chemical compound used in scientific research1. Its unique properties make it valuable for various applications, including drug development, catalysis, and material1.
Synthesis Analysis
The synthesis of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride is not explicitly mentioned in the search results. However, ethylenediamine, a related compound, is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium2.Molecular Structure Analysis
The molecular structure of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride is not explicitly mentioned in the search results. However, the linear formula of a related compound, N,N’-BIS- (2,4-DIMETHYL-PHENYL)-ETHANE-1,2-DIAMINE, is given as C18H24N23.Chemical Reactions Analysis
The specific chemical reactions involving 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride are not detailed in the search results.Safety And Hazards
The safety and hazards associated with 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride are not detailed in the search results.
Future Directions
The future directions for the use and study of 1-(2,
properties
IUPAC Name |
1-(2,4-dimethylphenyl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-3-4-9(8(2)5-7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVCQHIDIPWNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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